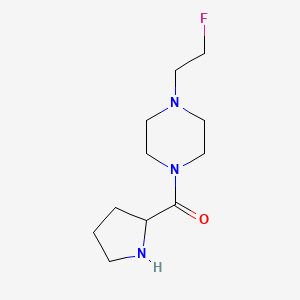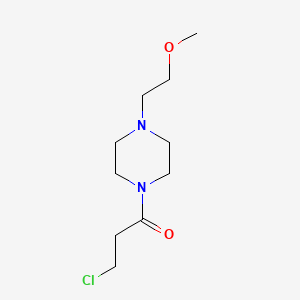![molecular formula C12H20ClNO2 B1478881 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098115-74-1](/img/structure/B1478881.png)
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, also known as 2-chloro-1-hydroxymethylhexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, is an organic compound found in nature. It is a member of the cyclopenta[c]pyrrol-2(1H)-yl)butan-1-one family, which consists of compounds with a cyclopentyl ring and a hydroxymethyl substituent. This compound has been studied extensively due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Reactivity
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is a structurally complex compound that falls within the family of pyrrolin-2-ones, which are known for their high reactivity and versatility in chemical synthesis. These compounds serve as key intermediates in the synthesis of various biologically active substances and drugs. The interest in such compounds is driven by their capacity to undergo a wide range of chemical reactions, enabling the construction of various condensed systems through reactions with binucleophiles. This versatility makes them valuable for generating a structurally diverse library of compounds, which is crucial for drug discovery and development (Gein & Pastukhova, 2020).
Medicinal Chemistry Applications
The synthesis of chlorinated pyrroles, including derivatives similar to 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, highlights their potential in medicinal chemistry. Chlorinated pyrroles are known for their pronounced physiological activities, which suggest their utility in the development of new pharmacological agents. The ability to functionalize pyrroles through halogenation and other modifications allows for the exploration of novel therapeutic avenues, especially in areas where new drug candidates are urgently needed (Verniest, Claessens, & Kimpe, 2005).
Biological Activity
The study of pyrrole derivatives, including the specific structural motif present in 2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, extends into the investigation of their biological activities. Pyrrole alkaloids and related compounds have been identified with various biological properties, ranging from antimicrobial to anti-inflammatory effects. These findings underscore the potential of such compounds in contributing to new treatments and therapies, showcasing the importance of detailed chemical investigations into their reactivity and biological interactions (Yang et al., 2015).
Propriétés
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chlorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-10(13)11(16)14-6-9-4-3-5-12(9,7-14)8-15/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYZUJYHGTOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCCC2(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478801.png)
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)
![5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478815.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478816.png)


